4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide
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Overview
Description
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is an organic compound that features both fluorine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone, followed by iodination and hydrazide formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorine and iodine substitution on biological activity.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-((3-Fluorobenzyl)oxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydrazide.
3-(4’-Fluorobenzyloxy)phenylboronic acid: Another similar compound with a boronic acid group.
Uniqueness
4-((3-Fluorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack these substituents.
Properties
Molecular Formula |
C14H12FIN2O2 |
---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H12FIN2O2/c15-11-3-1-2-9(6-11)8-20-13-5-4-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
InChI Key |
HZGSWKHXTBPVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)I |
Origin of Product |
United States |
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